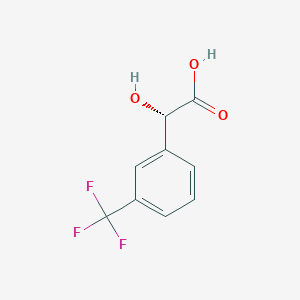
1-ethyl-2-oxoimidazolidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-2-oxoimidazolidine-4-carboxylic acid is a heterocyclic compound that belongs to the class of imidazolidine derivatives This compound is characterized by its unique structure, which includes an imidazolidine ring with an ethyl group at the first position, a keto group at the second position, and a carboxylic acid group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2-oxoimidazolidine-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-amino-3-ethylpropanoic acid with phosgene (COCl₂) in the presence of a base such as sodium bicarbonate (NaHCO₃). This reaction proceeds through the formation of an intermediate isocyanate, which subsequently cyclizes to form the imidazolidine ring. The final product is obtained after recrystallization from a suitable solvent such as acetonitrile .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. Additionally, the purification process may include techniques such as ion exchange chromatography and high-performance liquid chromatography (HPLC) to achieve high purity levels .
化学反应分析
Types of Reactions: 1-Ethyl-2-oxoimidazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 1-ethyl-2-hydroxyimidazolidine-4-carboxylic acid.
Substitution: The carboxylic acid group can participate in esterification reactions to form esters, or in amidation reactions to form amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Imidazolidine-2,4-dione derivatives.
Reduction: 1-Ethyl-2-hydroxyimidazolidine-4-carboxylic acid.
Substitution: Various esters and amides depending on the reagents used.
科学研究应用
1-Ethyl-2-oxoimidazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents, particularly in the development of drugs targeting specific enzymes or receptors.
作用机制
The mechanism of action of 1-ethyl-2-oxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting their activity and thereby influencing various biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
1-Methyl-2-oxoimidazolidine-4-carboxylic acid: An analog with a methyl group instead of an ethyl group.
2-Oxoimidazolidine-4-carboxylic acid: Lacks the ethyl group at the first position.
Imidazolidine-2,4-dione: A related compound with a dione structure.
Uniqueness: 1-Ethyl-2-oxoimidazolidine-4-carboxylic acid is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with other molecules. This structural feature may enhance its solubility, stability, and biological activity compared to its analogs .
属性
CAS 编号 |
1510646-24-8 |
|---|---|
分子式 |
C6H10N2O3 |
分子量 |
158.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



